Tri(propylene glycol) glycerolate diacrylate

Übersicht

Beschreibung

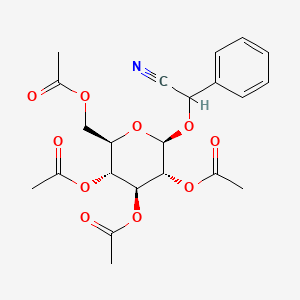

Tri(propylene glycol) glycerolate diacrylate is a chemical compound with the molecular formula C21H36O10 . It is a reactive monomer that is used to make polymers . It can be used in various applications such as UV-curable flexographic and silk-screen inks, wood-finish varnishes, and coatings on plastics .

Synthesis Analysis

The synthesis of tri(propylene glycol) glycerolate diacrylate involves the preparation of a cross-linked polystyrene resin in polypeptide synthesis through aqueous radical suspension polymerization . The peptides are grown from the hydroxy functionality of the cross-linker in the polymer .Molecular Structure Analysis

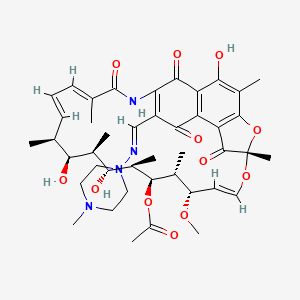

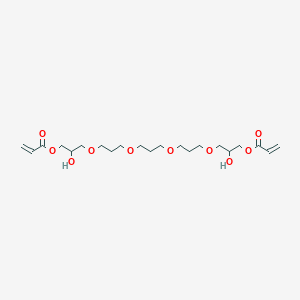

The molecular structure of tri(propylene glycol) glycerolate diacrylate contains a total of 66 bonds. There are 30 non-H bonds, 4 multiple bonds, 24 rotatable bonds, 4 double bonds, 2 esters (aliphatic), 2 hydroxyl groups, 2 secondary alcohols, and 4 ethers (aliphatic) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tri(propylene glycol) glycerolate diacrylate include C-terminal amino acid incorporation, Nα-Fmoc and Boc-deprotection, acylation reactions, and the removal of the target peptide from the support .Physical And Chemical Properties Analysis

Tri(propylene glycol) glycerolate diacrylate has a molecular weight of 448.5 and a density of 1.136 g/mL at 25 °C . It is soluble in organic solvents such as low-carbon alcohol and aromatic hydrocarbon, but insoluble in water .Wissenschaftliche Forschungsanwendungen

Nanoparticle Stabilization and Dispersion : TPGDA is an excellent monomer for stabilizing and dispersing inorganic nanoparticles, as demonstrated in the synthesis of nano-Au/poly(TPGDA) and nano-ZnO/poly(TPGDA) composite microbeads. These composites were created using a microfluidic device without additional surfactants or coupling agents, indicating TPGDA's effectiveness in forming homogeneous nano-inorganic/polymer composites with a high content of nanoparticles (Chang et al., 2010).

Solid Phase Peptide Synthesis : TPGDA cross-linked polystyrene has been used as a support for solid-phase peptide synthesis. The polymer support facilitates peptide growth from the hydroxy functionality of the cross-linker, making it a unique choice for synthesizing peptides like NR 2B and β-amyloid fragments with enhanced efficiency and purity (Sasikumar et al., 2002).

Polymerization and Crosslinking Studies : Studies on the radiation-induced polymerization of TPGDA have shown its efficiency as a crosslinker in poly(vinyl alcohol) matrix, significantly reducing the dose required for crosslinking. This highlights TPGDA's potential in polymer science and materials engineering (Dubey et al., 2007).

Fuel Additives : TPGDA derivatives, such as propyl glycerol ethers, have been studied for their potential as fuel additives. These ethers can improve the cold flow properties of biodiesel and enhance the octane number of gasoline, indicating a role for TPGDA derivatives in fuel technology (Saengarun et al., 2017).

Microbattery Electrolytes : TPGDA-based electrolytes have been developed for 3D microbatteries. The cross-linking of poly(propylene glycol) diacrylate with polyetheramine and LiTFSI resulted in novel thin-film electrolytes, showcasing TPGDA's utility in advanced energy storage applications (Tan et al., 2010).

Polymer Core-Shell Particles : TPGDA has been used in the synthesis of uniform polymer core-polymer shell particles. By adjusting the operating parameters, controlled core diameter and shell thickness were achieved, demonstrating TPGDA's versatility in creating structured polymer materials (Chang et al., 2009).

Safety And Hazards

Tri(propylene glycol) glycerolate diacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects .

Zukünftige Richtungen

The future directions for tri(propylene glycol) glycerolate diacrylate could involve further optimization of the synthetic steps involved in solid phase synthesis . The synthetic utility of the support was established by synthesizing a 23-residue NR 2B peptide substrate of Ca2+/calmodulin binding peptide in high yield and purity .

Eigenschaften

IUPAC Name |

[2-hydroxy-3-[3-[3-[3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propoxy]propoxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O10/c1-3-20(24)30-16-18(22)14-28-12-6-10-26-8-5-9-27-11-7-13-29-15-19(23)17-31-21(25)4-2/h3-4,18-19,22-23H,1-2,5-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXPADSJLRJXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COCCCOCCCOCCCOCC(COC(=O)C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri(propylene glycol) glycerolate diacrylate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.